
((1R,2S)-cyclobutane-1,2-diyl)dimethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,2S)-cyclobutane-1,2-diyl)dimethanamine: is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies. The compound’s unique structure, featuring a cyclobutane ring with two methanamine groups, lends itself to various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a suitable amine source. For instance, the reaction of cyclobutane-1,2-diol with methanamine under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization or chromatography techniques to isolate the desired enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions: ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Substituted amines
Applications De Recherche Scientifique
Chemistry: In chemistry, ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereochemical effects in reactions .
Biology: The compound’s amine groups allow it to interact with biological molecules, making it useful in the design of enzyme inhibitors and other biologically active compounds .
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties, including as potential treatments for neurological disorders .
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares a similar chiral structure but with a cyclopropane ring instead of a cyclobutane ring.
(1R,2S)-2,6-Dimethyl-1-amidoindane: Another chiral compound with different functional groups and applications.
Uniqueness: ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H14N2 |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
[(1R,2S)-2-(aminomethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C6H14N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,7-8H2/t5-,6+ |
Clé InChI |
ZBLACDIKXKCJGF-OLQVQODUSA-N |
SMILES isomérique |
C1C[C@H]([C@H]1CN)CN |
SMILES canonique |
C1CC(C1CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


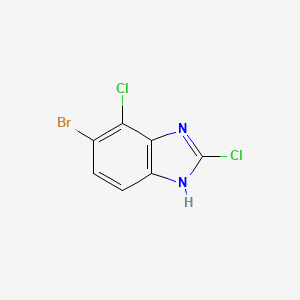
![Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester](/img/structure/B13435813.png)
![2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13435820.png)
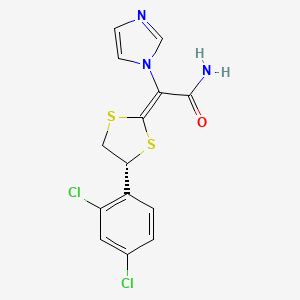
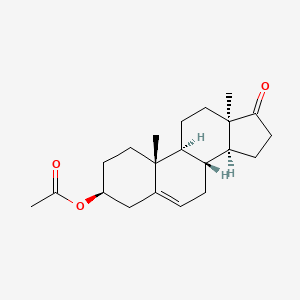
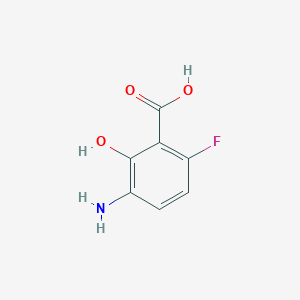
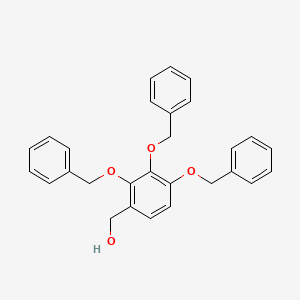
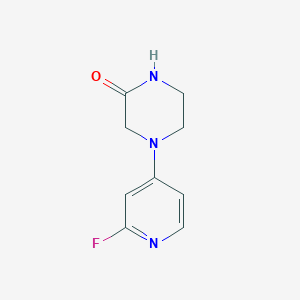
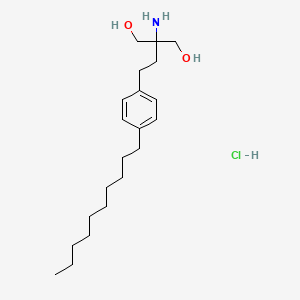
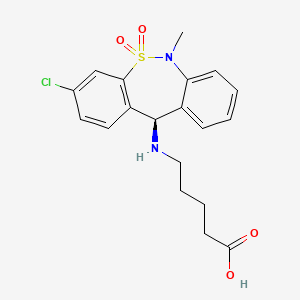

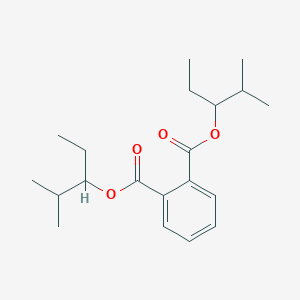
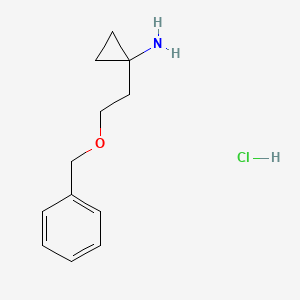
![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
